molecular formula C9H8ClF3O2 B6333456 2-Methoxy-5-(trifluoromethoxy)benzyl chloride CAS No. 911060-72-5

2-Methoxy-5-(trifluoromethoxy)benzyl chloride

Cat. No.: B6333456
CAS No.: 911060-72-5
M. Wt: 240.60 g/mol
InChI Key: RXDWTVYFXOMEGU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzyl chloride is a substituted benzyl chloride derivative characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. The benzyl chloride functional group (-CH₂Cl) confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₉H₈ClF₃O₂, with a molecular weight of approximately 244.58 g/mol (estimated based on analogous compounds in and ). The trifluoromethoxy group introduces strong electron-withdrawing effects, while the methoxy group provides moderate electron-donating properties, creating a unique electronic profile that influences reactivity and stability .

Properties

IUPAC Name

2-(chloromethyl)-1-methoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDWTVYFXOMEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves chlorinating 2-methoxy-5-(trifluoromethoxy)benzyl alcohol using thionyl chloride (SOCl₂). As demonstrated in a Royal Society of Chemistry protocol, benzyl alcohols react with SOCl₂ in dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF), to yield benzyl chlorides. The reaction proceeds via nucleophilic acyl substitution, where DMF activates SOCl₂ to generate a reactive chlorosulfite intermediate.

Typical Conditions :

  • Reagents : SOCl₂ (1.2 equiv), DMF (catalytic), DCM (solvent)

  • Temperature : 0°C to room temperature (RT)

  • Workup : Quenching with saturated NaHCO₃, extraction, and silica gel purification.

Yield and Practical Considerations

For analogous benzyl alcohols, this method achieves yields exceeding 85%. However, the electron-withdrawing trifluoromethoxy group may reduce the nucleophilicity of the alcohol, necessitating extended reaction times or elevated temperatures. Side reactions, such as over-chlorination or ether formation, are mitigated by strict temperature control and stoichiometric precision.

Phosphorus Pentachloride-Mediated Chlorination

Industrial-Scale Adaptation

A patent by CN105153041A describes chlorination using phosphorus pentachloride (PCl₅) in toluene, catalyzed by dimethylacetamide (DMA). This method is advantageous for substrates resistant to SOCl₂, as PCl₅ provides a stronger electrophilic chlorine source.

Representative Protocol :

  • Reagents : PCl₅ (2.0–3.0 equiv), DMA (0.1–0.2 equiv), toluene

  • Temperature : 35–85°C

  • Workup : Aqueous quenching, phase separation, and distillation.

Challenges and Optimization

In the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine, PCl₅ achieved 75–89% yields. For benzyl chlorides, however, competing side reactions (e.g., ring chlorination) may occur. Catalytic DMA enhances selectivity by coordinating to PCl₅, reducing its electrophilicity. Industrial applications favor this method for its scalability and reduced reliance on volatile solvents.

Comparative Analysis of Synthetic Methods

Method Reagents Solvent Temperature Yield *Advantages Limitations
Thionyl ChlorideSOCl₂, DMFDCM0°C → RT85%Mild conditions, high puritySensitive to electron-deficient alcohols
PCl₅PCl₅, DMAToluene35–85°C75%Scalable, robust for recalcitrant substratesHazardous waste, side reactions
Stepwise SynthesisAHF, HNO₃/H₂SO₄DCM0–150°C70%Regiochemical controlMulti-step, low atom economy

*Yields estimated from analogous reactions.

Optimization and Catalytic Considerations

Solvent Effects

Polar aprotic solvents (e.g., DCM, toluene) enhance chlorination rates by stabilizing ionic intermediates. In PCl₅-mediated reactions, toluene’s high boiling point facilitates reflux conditions without solvent loss.

Catalytic Additives

DMF and DMA act as Lewis acid catalysts, accelerating chlorination by generating reactive acyl chloride intermediates. For electron-deficient substrates, increasing catalyst loading (0.2–0.3 equiv) improves conversion.

Industrial Applications and Scalability

The thionyl chloride method is preferred for pilot-scale production due to its simplicity and compatibility with continuous flow systems. In contrast, PCl₅-based routes, despite higher hazard potential, are cost-effective for bulk manufacturing, as evidenced by CN105153041A’s 70% total molar yield in multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to form difluoromethoxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include difluoromethoxy derivatives.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)benzyl chloride is a chemical compound with the molecular formula C9H8ClF3O2C_9H_8ClF_3O_2 . It is also known by other names, including 2-(chloromethyl)-1-methoxy-4-(trifluoromethoxy)benzene .

Chemical Properties and Identifiers

Key identifiers for this compound include:

  • CAS Number: Not available in the provided search results.
  • PubChem CID: 68549262
  • InChI: InChI=1S/C9H8ClF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3
  • InChIKey: RXDWTVYFXOMEGU-UHFFFAOYSA-N
  • SMILES: COC1=C(C=C(C=C1)OC(F)(F)F)CCl
  • Molecular Weight: 240.60 g/mol

Applications

While the provided search results do not offer extensive details on the specific applications of this compound, they do suggest its potential use in chemical synthesis and as an intermediate in the production of other compounds .

As a Chemical Intermediate

This compound can be used as an intermediate in synthesizing various chemical compounds . For instance, it can be used in the purification process of 2-methoxy-5-trifluoromethoxybenzaldehyde . This aldehyde is useful as an intermediate in creating specific compounds like (2S, 3S)-cis-3-(2-methoxy-5-trifluoromethoxylbenzyl)amino-2-phenylpiperidine .

Synthesis of Novel Compounds

The compound can be used as a building block in synthesizing new chemical entities . The derivatives and analogs of benzyl chloride compounds may exhibit various biological activities, making them useful in pharmaceutical and agrochemical research . For example, 1-[3-(trifluoromethyl)benzyl]urea, a derivative of trifluoromethylbenzyl, has been identified as a potential anticancer agent .

Potential in Developing Sterilants

The related compound 2-(2-benzyl hydrazono-)-4-(2,2-dimethyl-2,3-Dihydrobenzofuranes-5-yl) thiazole, which shares a benzyl moiety, exhibits fungicidal activity . This suggests that compounds containing a trifluoromethoxybenzyl group may also have potential applications in developing sterilants .

Safety Information

This compound is associated with certain safety risks :

  • Risk Statements: R34 (Causes burns)
  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)
  • RIDADR: 1760

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing trifluoromethoxy group. This group increases the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. The methoxy group also influences the reactivity by donating electron density through resonance, stabilizing the intermediate formed during the reaction.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-methoxy-5-(trifluoromethoxy)benzyl chloride with structurally related benzyl and benzoyl chlorides, highlighting substituent effects, functional groups, and key properties:

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Properties/Effects References
This compound OCH₃ (2), OCF₃ (5) Benzyl chloride 244.58 (est.) Balanced electron-withdrawing/donating effects; enhanced stability
2-(Trifluoromethoxy)benzyl chloride OCF₃ (2) Benzyl chloride 210.58 Strong electron-withdrawing effect; high electrophilicity
2-Chloro-5-(difluoromethoxy)benzyl bromide Cl (2), OCHF₂ (5) Benzyl bromide 258.47 (est.) Moderate electron-withdrawing; bromine enhances leaving group ability
3-Methyl-5-(trifluoromethoxy)benzoyl chloride CH₃ (3), OCF₃ (5) Benzoyl chloride 238.59 Acyl chloride reactivity; methyl increases hydrophobicity
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide Cl (2,6), OCF₃ (4) Benzyl bromide 329.41 (est.) High steric hindrance; strong electron-withdrawing effects

Reactivity and Stability

  • Electrophilicity: The trifluoromethoxy group in this compound enhances electrophilicity at the benzylic carbon compared to non-fluorinated analogs (e.g., benzyl chloride). However, the methoxy group at the 2-position partially counteracts this effect, moderating reactivity .
  • Hydrolysis: Benzyl chlorides are prone to hydrolysis under basic or aqueous conditions, forming benzyl alcohols.
  • Synthetic Utility : The compound’s dual substituent pattern makes it suitable for reactions requiring controlled reactivity, such as nucleophilic substitutions or coupling reactions in drug discovery (e.g., stearoyl-CoA desaturase inhibitors in ) .

Biological Activity

2-Methoxy-5-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C9H8ClF3O3C_9H_8ClF_3O_3. It is characterized by the presence of both methoxy and trifluoromethoxy groups on a benzyl chloride framework. This compound has garnered interest in various fields, particularly in pharmaceuticals, due to its potential biological activities.

The biological activity of this compound is primarily influenced by its electrophilic nature, which facilitates nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound's reactivity and may contribute to its interaction with biological targets, potentially leading to therapeutic effects.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines. A related compound, 1-[3-(trifluoromethyl)benzyl]urea, demonstrated promising results in inhibiting cell proliferation and angiogenesis in tumor tissues, suggesting a potential pathway for the development of anticancer agents based on this scaffold .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on different cancer cell lines. For example, compounds exhibiting similar structural features were tested against MCF-7 and HeLa cells, showing IC50 values indicating substantial inhibitory effects on cell viability. Such findings suggest that this compound could possess similar biological activities .

Table: Summary of Cytotoxicity Studies

CompoundCell LineIC50 (µM)Viable Cells (%) at 20 µM (48h)Viable Cells (%) at 20 µM (72h)
1-[3-(Trifluoromethyl)benzyl]ureaMCF-78.47 ± 0.1821.2415.05
HeLa9.22 ± 0.1729.3321.64
JurkatNot reportedNot reportedNot reported

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been explored. Certain derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the benzyl chloride structure can yield effective antimicrobial agents .

Q & A

Q. What are common synthetic routes to prepare 2-Methoxy-5-(trifluoromethoxy)benzyl chloride?

The compound is typically synthesized via chlorination of the corresponding alcohol using thionyl chloride (SOCl₂). For example, in a dichloromethane/dimethylformamide solvent system, SOCl₂ is added dropwise to the alcohol precursor, followed by stirring at room temperature and vacuum drying to yield the benzyl chloride derivative. This method ensures high purity and avoids side reactions .

Q. How can the purity and structural integrity of this compound be verified?

High-resolution mass spectrometry (HRMS) and elemental analysis (EA) are critical. HRMS provides accurate molecular weight confirmation, while EA validates the C/H/N composition. For example, discrepancies between calculated and experimental values (e.g., C 73.20% vs. 73.00% in similar compounds) may indicate impurities, necessitating further purification .

Q. What precautions are necessary for handling and storing this compound?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) in airtight containers. Use desiccants and avoid exposure to humidity. Safety protocols include using fume hoods, gloves, and eye protection due to its reactivity and potential carcinogenicity, as noted for structurally related benzyl chlorides .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the benzyl position, facilitating nucleophilic substitutions. In palladium-catalyzed alkylsulfonylation, benzyl chloride derivatives act as efficient substrates, enabling coupling with boronic acids or sulfinates. The substituent’s meta-position also minimizes steric hindrance, improving reaction yields .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Variations in yields often stem from differences in solvent polarity, catalyst loading, or reaction temperature. Systematic optimization studies, such as Design of Experiments (DoE), can identify critical parameters. For instance, replacing tetrahydrofuran with dimethylformamide in sulfonamide synthesis increased yields by 15% due to improved solubility .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Under acidic conditions, the benzyl chloride is prone to hydrolysis, forming the corresponding alcohol. In contrast, basic conditions may promote elimination or nucleophilic displacement. Stability studies using NMR or HPLC under controlled pH (e.g., pH 2–12 buffers) can quantify degradation pathways and guide reaction design .

Q. What advanced applications exist for this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing sulfonamide derivatives with bioactivity. For example, coupling with thiadiazol-5-amine under sodium hexamethyldisilazide (NaHMDS) generates sulfonamides with potential enzyme inhibition properties. The trifluoromethoxy group enhances metabolic stability in vivo .

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